N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-(3,4-Dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring:
- A 3,4-dimethoxyphenyl group, which enhances solubility and electron-donating properties.
- A thiophen-2-yl heterocycle, contributing π-π stacking and sulfur-mediated interactions.
- An ethanediamide backbone, enabling dual hydrogen-bonding interactions.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes requiring multipoint binding. However, direct pharmacological data for this specific molecule are absent in the provided evidence, necessitating comparisons with analogs .
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-21(2)13(16-6-5-9-26-16)11-19-17(22)18(23)20-12-7-8-14(24-3)15(10-12)25-4/h5-10,13H,11H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKJGCWJOSUMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzaldehyde and 2-(dimethylamino)-2-(thiophen-2-yl)ethanamine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of N’-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3,4-Dimethoxyphenyl vs. 3,4-Difluorophenyl
- N-(3,4-Difluorophenyl) analog (C₁₆H₁₇F₂N₃O₂S, MW 353.387): The 3,4-difluorophenyl group increases lipophilicity (logP) and introduces steric/electronic effects distinct from methoxy groups. Fluorine’s electronegativity may alter binding to hydrophobic pockets or halogen-bonding receptors. No direct activity data are available, but fluorinated analogs are often prioritized for blood-brain barrier penetration .
3,4-Dimethoxyphenyl vs. Unsubstituted Phenyl
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :
Variations in the Amide Backbone
Ethanediamide vs. Benzamide
- Rip-B (benzamide derivative) :
Ethanediamide vs. Acetamide
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Acetamide derivatives exhibit planar conformations (61.8° twist between aryl and thiazol rings), influencing stacking interactions. Thiazole’s nitrogen vs.
Heterocyclic Modifications
Thiophen-2-yl vs. Thiophene-2-sulfonyl
- N′-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)oxazolidin-2-yl]methyl}ethanediamide: The sulfonyl group increases polarity and may enhance solubility.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of substances characterized by the presence of a dimethoxyphenyl group and a thiophenyl moiety. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system.
- Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction could lead to psychoactive effects similar to other compounds in its class.
- Enzyme Inhibition : The presence of dimethylamino and thiophenyl groups suggests that the compound may inhibit certain enzymes, which could modulate metabolic pathways related to neurotransmitter synthesis or degradation.
Pharmacological Effects
Research has shown that compounds with similar structures exhibit various pharmacological effects, including:
- Analgesic Properties : Some derivatives have been noted for their pain-relieving effects, making them candidates for further investigation as analgesics.
- Antidepressant Activity : Due to their ability to influence serotonin levels, these compounds may also exhibit antidepressant-like effects.
In Vitro Studies
A study published in PLOS ONE examined the effects of compounds related to 3,4-dimethoxyphenyl structures on melanogenesis, which indirectly suggests potential neuroprotective properties due to the modulation of oxidative stress pathways .
In Vivo Studies
In vivo experiments involving related compounds have demonstrated significant alterations in behavior and physiological responses in animal models. For instance, compounds with similar structural motifs were shown to affect locomotion and anxiety-related behaviors in rodents.
Case Studies
- Case Study 1 : A study on a related compound demonstrated that administration led to increased levels of dopamine in the striatum, suggesting potential applications in treating Parkinson's disease.
- Case Study 2 : Another case focused on the antidepressant-like effects observed in mice subjected to forced swim tests after administration of similar compounds, indicating a possible role in mood regulation.
Data Table: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
